Cas no 850894-55-2 (ipomoeassin E)

ipomoeassin E structure
ipomoeassin E structure
Nome del prodotto:ipomoeassin E
Numero CAS:850894-55-2
MF:C42H58O16
MW:818.900334835052
CID:2011286
PubChem ID:11320368

ipomoeassin E Proprietà chimiche e fisiche

Nomi e identificatori

    • ipomoeassin E
    • tetradecanoic acid, 5-(acetyloxy)-11-[[6-deoxy-2-O-[3-O-[(2E)-2-methyl-1-oxo-2-butenyl]-4-O-[(2E)-1-oxo-3-phenyl-2-propenyl]-beta-D-glucopyranosyl]-beta-D-galactopyranosyl]oxy]-4-oxo-, intramol.1,6''-ester, (5S,11S)-
    • (-)-Ipomoeassin E
    • 850894-55-2
    • [(1S,3R,4S,5R,6R,8R,10S,16S,23R,24R,25R,26R)-16-acetyloxy-4,5,26-trihydroxy-6-methyl-17,20-dioxo-24-[(E)-3-phenylprop-2-enoyl]oxy-10-propyl-2,7,9,21,27-pentaoxatricyclo[21.3.1.03,8]heptacosan-25-yl] (E)-2-methylbut-2-enoate
    • CHEMBL443118
    • ((1S,3R,4S,5R,6R,8R,10S,16S,23R,24R,25R,26R)-16-acetyloxy-4,5,26-trihydroxy-6-methyl-17,20-dioxo-24-((E)-3-phenylprop-2-enoyl)oxy-10-propyl-2,7,9,21,27-pentaoxatricyclo(21.3.1.03,8)heptacosan-25-yl) (E)-2-methylbut-2-enoate
    • Inchi: InChI=1S/C42H58O16/c1-6-14-28-17-12-9-13-18-30(53-26(5)43)29(44)20-22-32(45)51-23-31-37(56-33(46)21-19-27-15-10-8-11-16-27)38(57-40(50)24(3)7-2)36(49)41(55-31)58-39-35(48)34(47)25(4)52-42(39)54-28/h7-8,10-11,15-16,19,21,25,28,30-31,34-39,41-42,47-49H,6,9,12-14,17-18,20,22-23H2,1-5H3
    • Chiave InChI: ZGJXOLWJZBARNR-UHFFFAOYSA-N
    • Sorrisi: [H]OC1([H])C2([H])OC3([H])C([H])(OC([H])(C([H])(O[H])C3([H])O[H])C([H])([H])[H])OC([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])(OC(=O)C([H])([H])[H])C(=O)C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])(O2)C([H])(OC(=O)C([H])=C([H])C=4C([H])=C([H])C([H])=C([H])C4[H])C1([H])OC(=O)C(=C([H])C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 818.37248576Da
  • Massa monoisotopica: 818.37248576Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 58
  • Conta legami ruotabili: 11
  • Complessità: 1420
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 12
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 220Ų
  • XLogP3: 4.075
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd